molecular formula C12H15BrO2 B1589723 Ethyl 2-(4-bromophenyl)-2-methylpropanoate CAS No. 32454-36-7

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Cat. No. B1589723
CAS RN: 32454-36-7
M. Wt: 271.15 g/mol
InChI Key: XTSCLIBGCPXCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198331B2

Procedure details

The title compound was prepared according to the method of Example 22B, substituting the product of Example 24A for the product of Example 22A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].BrC1C=CC(C(C)(C)C(OCC)=O)=CC=1>>[CH3:8][C:2]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)([CH3:1])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CSC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)OCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.